![molecular formula C14H18N2O2 B1149222 Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate CAS No. 199725-38-7](/img/structure/B1149222.png)

Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

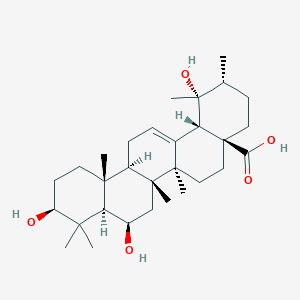

The compound “Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate” is a derivative of tetrahydro-1H-pyrido[4,3-b]indole . It has been employed in alkaloid synthesis and in studies on neurodegenerative diseases .

Synthesis Analysis

The synthesis of this compound involves the cyclization of Schiff-bases using complex bases of amides of group I of the periodic table (NaNH2, KNH2) and alcoholates of group I of the periodic table (t-BuONa, tBuOK) . The process also involves the use of organo-metallic bases such as LDA, t-BuLi in inert proton-free diluents at a temperature from -80°C to 25 °C .Molecular Structure Analysis

The molecular structure of this compound is based on the tetrahydro-1H-pyrido[4,3-b]indole skeleton . Molecular docking studies have revealed the binding orientations of all the synthesized compounds in the active site of c-Met .Chemical Reactions Analysis

The chemical reactions involving this compound include the cyclization of Schiff-bases . The process frequently stops at the formation of a hydrazone, and its continuation requires more severe conditions .Applications De Recherche Scientifique

Organic Synthesis

As a heterocyclic organic compound, it can serve as a building block in organic synthesis . Researchers can use it to synthesize complex molecules for pharmaceuticals, agrochemicals, and other industrial applications. Its reactivity with various reagents can be explored to develop novel synthetic routes.

Fluorescence Probes

Due to its potential fluorescent properties, this compound could be used in the development of new fluorescence probes for biological imaging . It can help in tracking and observing biological processes in real-time, providing insights into cellular functions and disease mechanisms.

Orientations Futures

The future directions for this compound could involve further exploration of its potential as an anti-cancer agent . Additionally, the development of methods for the preparation of known classes of physiologically active compounds, synthesis of their new derivatives as well as detailed examination of their pharmacological profiles is a vital and promising task .

Propriétés

IUPAC Name |

ethyl 1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-2-18-14(17)16-8-7-13-11(9-16)10-5-3-4-6-12(10)15-13/h3-6,11,13,15H,2,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDDIOPVRQTWKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2C(C1)C3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694068 |

Source

|

| Record name | Ethyl 1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |

CAS RN |

199725-38-7 |

Source

|

| Record name | Ethyl 1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[b]thiophen-2-yl)ethanamine](/img/structure/B1149142.png)

![4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid](/img/structure/B1149151.png)

![3-Bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149156.png)